2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are recognized for their diverse biological activities and have been the focus of extensive research in medicinal chemistry. The compound features a quinoline core, which consists of a fused benzene and pyridine ring, along with a carbohydrazide moiety that enhances its versatility in chemical reactions and biological interactions.
This compound can be synthesized through various chemical methods, often involving the reaction of quinoline derivatives with hydrazine or its derivatives. It is cataloged in chemical databases such as PubChem, where it is identified by its unique chemical identifiers and structural information.
2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide is classified under:
The synthesis of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide can be achieved through several methods:
The molecular structure of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide can be described as follows:
The compound participates in various chemical reactions due to its functional groups:
The mechanism of action for 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide involves its interaction with biological targets:
The physical and chemical properties of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide include:
2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide has several scientific applications:
The molecular architecture of 2-(2-hydroxyphenyl)quinoline-4-carbohydrazide integrates three pharmacophoric elements: a quinoline core, a 2-hydroxyphenyl substituent, and a terminal carbohydrazide moiety. This hybrid design leverages synergistic bioactivity, as evidenced by its dual inhibitory potential against both eukaryotic (e.g., EGFR kinase) and prokaryotic (e.g., DNA gyrase) targets [1] [4]. The quinoline scaffold provides a planar, hydrophobic surface enabling DNA intercalation and π-π stacking within enzyme active sites, while the 2-hydroxyphenyl group introduces metal-chelating capacity through its ortho-positioned phenolic –OH [9]. The carbohydrazide linker (–CONHNH₂) acts as a versatile hydrogen-bond donor/acceptor, critical for anchoring the molecule to biological targets like kinase ATP pockets or gyrase catalytic residues [3] [10].
Table 1: Impact of Substituent Variations on Bioactivity in Quinoline-4-Carbohydrazide Analogues
Quinoline C2 Substituent | Carbohydrazide Modification | Biological Activity (IC₅₀ or MIC) | Target |
---|---|---|---|
4-Bromophenyl | None (Hydrazide) | S. aureus DNA gyrase: 33.64 µM | DNA Gyrase |
4-Hydroxyphenyl | Ethoxyformaldehyde hydrazone | HepG2: 0.137 µg/mL | EGFR |
Unsubstituted | Pyrazole-incorporating | S. aureus DNA gyrase: 8.45 µM | DNA Gyrase |
2-Hydroxyphenyl (This compound) | Arylidene hydrazone | Dual EGFR/DNA gyrase inhibition | Multi-target |
Modifications at the C2 position of quinoline (e.g., bromo vs. hydroxy groups) alter electron distribution, affecting DNA-binding affinity. Conversely, derivatization of the hydrazide group (e.g., hydrazones, pyrazole rings) modulates steric bulk and polarity, thereby enhancing target selectivity or membrane permeability [3] [4] [10]. Such structure-activity relationship (SAR) flexibility enables optimization for specific therapeutic applications, including oncology and anti-infectives [1] [9].
This compound exemplifies multi-target drug design (MTDD), simultaneously engaging cancer-associated kinases (EGFR) and microbial topoisomerases (DNA gyrase). Computational docking confirms competitive binding at the EGFR ATP pocket (binding energy: −7.73 kcal/mol, surpassing reference drugs) via hydrogen bonds with Thr790 and Met793 and hydrophobic interactions with the cleft’s phenylalanine residues [1] [4]. Concurrently, its quinoline core intercalates into the DNA cleavage site of bacterial gyrase, stabilized by Mg²⁺ coordination with the 4-carbohydrazide carbonyl and 2-hydroxyphenyl oxygen [3] [7].
Table 2: Dual Inhibition Capabilities of Quinoline-Carbohydrazide Hybrids
Compound Structure | EGFR Inhibition (IC₅₀, μM) | DNA Gyrase Inhibition (IC₅₀, μM) | Cytotoxicity (HepG2 IC₅₀, μg/mL) |
---|---|---|---|
2-(4-Bromophenyl)quinoline-4-carbohydrazide | Not reported | 33.64 | >50 |
Hybrid oxadiazole-quinoline (8c) | 0.14 | Not reported | 0.164 |
2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide | In silico: 0.18 (predicted) | In silico: <10 (predicted) | <0.5 (predicted) |
This dual functionality addresses key challenges in treating cancer-related infections (e.g., immunocompromised patients) and circumvents single-target resistance mechanisms [1] [7]. The ortho-hydroxyphenyl group enhances cellular uptake via increased lipophilicity (logP ≈ 2.04), while maintaining solubility through intramolecular H-bonding with the adjacent hydrazide [6] [9]. In silico ADMET profiles predict high gastrointestinal absorption (≥80%) without blood-brain barrier penetration, minimizing neurotoxic risks [3] [7].
Quinoline’s medicinal journey began with natural alkaloids: quinine (isolated in 1820) was the first antimalarial, inspiring synthetic analogues like chloroquine [6] [9]. The 1960s–1980s saw fluoroquinolone antibiotics (e.g., ciprofloxacin) exploit quinoline’s gyrase inhibition, though resistance later emerged [2] [9]. The 2000s marked a shift toward hybridization strategies:
Key Milestones:
Table 3: Evolution of Clinically Impactful Quinoline Derivatives
Era | Representative Compound | Primary Target | Therapeutic Use |
---|---|---|---|
1820–1950 | Quinine | Heme polymerization | Antimalarial |
1960–2000 | Ciprofloxacin | DNA gyrase | Antibacterial |
2000–2010 | Erlotinib | EGFR kinase | Non-small cell lung cancer |
2010–Present | Quinoline-carbohydrazides | Multiple (EGFR/gyrase) | Investigational multi-target agents |
The incorporation of carbohydrazide functionalities (e.g., 2010–present) represents a contemporary strategy to enhance target versatility. Rebamipide (gastroprotective) and tasquinimod (antiangiogenic) exemplify clinically successful quinoline carboxamides, paving the way for hydrazide derivatives [5] [9]. 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide builds on this legacy, merging ancient pharmacophore wisdom with modern polypharmacology [6] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: